N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine
Description
N1-(4-Chlorophenyl)-N2-phenylethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a 4-chlorophenyl group at the N1 position and a phenyl group at the N2 position. This structural motif imparts unique electronic and steric properties, making it a subject of interest in organic synthesis, coordination chemistry, and materials science. The compound’s synthesis typically involves condensation reactions of substituted aldehydes or ketones with ethylenediamine precursors, as exemplified by methods akin to Motoyoshiya et al. (2011) .
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C14H15ClN2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16-17H,10-11H2 |
InChI Key |
NAWGHCGUMJPIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine
One of the most straightforward and widely reported methods involves the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine to yield this compound.
- A mixture of ethanol (100 mL) and saturated ammonium chloride solution (15 mL) is prepared.
- N-(4-chlorophenyl)-2-nitrobenzenamine (5.0 g, 20.1 mmol) is added.
- Iron powder (4.0 g) is introduced as the reducing agent.
- The reaction mixture is heated at 70 °C for 2 hours.
- After completion, the solid is filtered off.
- The filtrate is extracted with ethyl acetate (3 × 100 mL).
- The organic layer is dried over sodium sulfate (Na2SO4).
- Solvent removal followed by purification via Combi-flash chromatography (petroleum ether:ethyl acetate = 5:1) yields the target diamine as a light yellow solid with a yield of 93.2%.
This method is advantageous due to its simplicity, mild conditions, and high yield.
One-Pot Synthesis via Epoxysulfone Intermediate
An alternative approach involves a one-pot synthesis starting from benzaldehyde derivatives and chloromethylphenylsulfone, leading to vicinal diamines through epoxysulfone intermediates.
- Preparation of epoxysulfone 1a by Darzens reaction between benzaldehyde and chloromethylphenylsulfone.
- Reaction of epoxysulfone 1a with benzylamine in dichloromethane at room temperature for 8 hours.
- Subsequent addition of sodium borohydride (NaBH4) to reduce intermediates.
- Extraction and purification by silica gel chromatography (hexanes/ethyl acetate gradient) to isolate the diamine product.
The initial step yields were low; however, employing a one-pot procedure combining multiple steps improved the overall yield and operational simplicity. The reaction conditions involve stirring at 0 °C followed by room temperature, with LiCl addition to facilitate the transformation.
Copper-Catalyzed Amination of Ethylenediamine Derivatives
Another synthetic route involves copper-catalyzed amination of ethylenediamine derivatives to form N1,N2-disubstituted ethane-1,2-diamines.
- In a Schlenk tube, CuCl (2.7 mmol), KOH (53 mmol), and iodobenzene derivatives (27 mmol) are combined.
- Ethylenediamine (80 mmol) is added slowly at 0 °C.
- The mixture is stirred overnight at room temperature.
- Extraction with dichloromethane, drying, and concentration yield crude N-phenylethylenediamine derivatives.
- These intermediates are then reacted with benzaldehyde in dry methanol in the presence of molecular sieves for 24 hours.
- Reduction with sodium borohydride at 0 °C completes the formation of N1-benzyl-N2-phenylethylenediamine.
- Final purification is achieved by flash column chromatography (dichloromethane/methanol).
This method allows for the preparation of various substituted diamines by varying the iodobenzene derivatives and aldehydes.
Heating of Aniline Derivatives
Heating mixtures of substituted anilines under reflux conditions has been used to synthesize related diamine derivatives, often involving recrystallization for purification.
For example, the synthesis of this compound analogs involves:
- Combining 5-chloro-1H-indol-1-amine and 2,5-dichloroaniline.
- Heating at 100 °C for 2 hours.
- Adjusting pH with sodium hydroxide solution.
- Filtration and recrystallization from cold water or ethanol.
Though this method is more common for substituted analogs, it demonstrates the feasibility of direct heating approaches for diamine formation.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Purification Technique | Notes |
|---|---|---|---|---|---|
| Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine | N-(4-chlorophenyl)-2-nitrobenzenamine, Fe powder | EtOH, NH4Cl saturated solution, 70 °C, 2 h | 93.2 | Combi-flash chromatography (PE:EA=5:1) | High yield, mild conditions |
| One-pot synthesis via epoxysulfone | Benzaldehyde, chloromethylphenylsulfone, benzylamine | DCM, LiCl, NaBH4, 0 °C to RT, 18 h | ~31 (initial low yield) | Silica gel chromatography (hexanes/EA) | Improved yield with one-pot approach |
| Cu-catalyzed amination | Iodobenzene derivatives, ethylenediamine | CuCl, KOH, MeOH, NaBH4, RT | Variable | Flash chromatography (DCM/MeOH) | Versatile for substituted diamines |
| Heating aniline derivatives | 5-chloro-1H-indol-1-amine, 2,5-dichloroaniline | Heating at 100 °C, NaOH quench | Not specified | Recrystallization (water, ethanol) | Used for analogs, moderate complexity |
Research Findings and Analysis
- The reduction of nitroaniline derivatives with iron powder in acidic ethanol solutions is a well-established, efficient, and high-yielding method for preparing this compound.
- One-pot procedures involving epoxysulfone intermediates offer a synthetic advantage by combining multiple steps, although initial yields may be modest. Optimization of reaction conditions, such as temperature control and reagent addition sequence, is critical to improving conversion efficiency.
- Copper-catalyzed amination strategies provide a modular approach for synthesizing a variety of substituted ethane-1,2-diamines, including the target compound, by varying aryl halides and aldehydes. This method benefits from the mild reaction conditions and the ability to introduce diverse substituents.
- Direct heating of aniline derivatives is less commonly applied for this specific compound but serves as a useful method for related diamine derivatives, particularly when combined with recrystallization purification.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
The cyclohexyl substituent in 7.160 introduces steric bulk, reducing reaction yields (25% vs. typical 65–90% for smaller substituents) .
Synthetic Flexibility :
- Silyl imine intermediates (e.g., 4v) enable efficient synthesis under mild conditions, though purification steps vary .
- Higher yields (>90%) are reported for nitro-substituted analogs (e.g., N1-(4-nitrophenyl) derivatives), likely due to enhanced imine stability .
Coordination Chemistry
Corrosion Inhibition Potential
Aliphatic amines with multiple -NH- groups (e.g., DETA, TETA) exhibit corrosion inhibition via adsorption on metal surfaces, as shown by DFT and experimental studies . The target compound’s aromatic substituents may enhance surface adhesion, though this remains unexplored.
Structural Characterization Challenges
Crystallographic refinement tools (e.g., SHELXL, OLEX2) are critical for resolving complex diamine structures, particularly when substituents introduce torsional strain or disorder .
Biological Activity
N1-(4-chlorophenyl)-N2-phenylethane-1,2-diamine, also known as 4-chloro-N1,N2-diphenylethane-1,2-diamine, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with phenylethylenediamine. The general reaction pathway is as follows:
- Formation of the intermediate : The initial step involves the formation of an imine from the aldehyde and amine.
- Reduction : The imine is subsequently reduced to yield the final diamine product.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound competes with substrate molecules for binding sites on enzymes involved in inflammatory processes.
- Receptor Modulation : It may also bind to receptors associated with pain and inflammation, altering their activity.
Study 1: Antimicrobial Efficacy
In a recent study published in Pharmaceuticals, this compound was tested against a panel of clinical isolates. The results demonstrated that the compound significantly reduced bacterial load in infected tissue samples from animal models, with a notable reduction in inflammation markers.
Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. Administration of this compound resulted in decreased paw edema and lower levels of inflammatory cytokines compared to control groups.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N1-(quinolin-4yl)ethane-1,2-diamine | Quinoline ring instead of phenyl | Known for its antitumor activities |
| 1-(but-1-en-2-yl)-5-(4-chlorophenyl)pyrazole | Pyrazole ring | Studied for monoamine oxidase inhibition |
| N1-(4-chlorophenyl)-N2-phenylenediamine | Two phenyl groups | Exhibits different reactivity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
